Lolitrem C

Description

Properties

CAS No. |

109862-63-7 |

|---|---|

Molecular Formula |

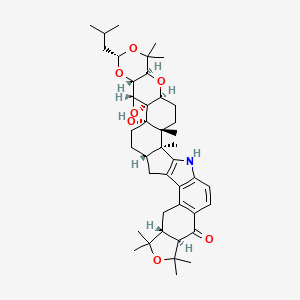

C42H57NO7 |

Molecular Weight |

687.918 |

InChI |

InChI=1S/C42H57NO7/c1-20(2)17-28-47-32-34(38(7,8)48-28)46-27-14-15-39(9)40(10)21(13-16-41(39,45)42(27)35(32)49-42)18-24-29-23-19-25-30(37(5,6)50-36(25,3)4)31(44)22(23)11-12-26(29)43-33(24)40/h11-12,20-21,25,27-28,30,32,34-35,43,45H,13-19H2,1-10H3/t21-,25+,27-,28-,30-,32+,34-,35+,39+,40+,41-,42-/m0/s1 |

InChI Key |

LUFWRTHVYHNYCL-WZGHVFPCSA-N |

SMILES |

CC(C)CC1OC2C(C(O1)(C)C)OC3CCC4(C5(C(CCC4(C36C2O6)O)CC7=C5NC8=C7C9=C(C=C8)C(=O)C1C(C9)C(OC1(C)C)(C)C)C)C |

Synonyms |

lolitrem C |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural Features of Lolitrem C and Analogues

- A/B Rings : Critical for long-duration tremors. Lolitrem B and epoxyjanthitrems retain these rings, whereas terpendole C lacks them, resulting in shorter tremors .

- 13α-OH Group : Essential for tremorgenicity. Janthitrem C, lacking this group, shows reduced activity despite structural similarities .

- C10 Stereochemistry : α-orientation (e.g., lolitrem B) correlates with tremorgenic potency, while β-orientation (e.g., janthitrems from P. janthinellum) reduces activity .

Bioactivity and Mechanism

Table 2: Bioactivity Comparison

- BK Channel Inhibition : Lolitrem B and its derivatives, including this compound, inhibit large-conductance calcium-activated potassium (BK) channels, disrupting neuronal excitability .

- Duration Determinants : The A/B rings in lolitrem B and epoxyjanthitrems stabilize interactions with BK channels, prolonging tremors. Terpendole C’s lack of these rings results in transient effects .

Ecological and Pharmacological Impact

Preparation Methods

Source Material and Initial Extraction

Lolitrem C is naturally produced in endophyte-infected perennial ryegrass, though its concentration is typically lower than that of lolitrem B. The extraction process begins with finely ground plant material, often seeds or pseudostem tissues, which are rich in fungal hyphae. A standardized protocol involves:

-

Solvent selection : Ethyl acetate-ethanol (2:1 v/v) is used for initial extraction due to its efficacy in solubilizing indole diterpenoids while minimizing co-extraction of polar contaminants.

-

Extraction duration : Vigorous shaking for 2 hours, with intermittent mixing every 15 minutes, ensures efficient compound release.

-

Filtration and concentration : The crude extract is filtered through No. 5A filter paper, concentrated under vacuum at ≤40°C, and dried via nitrogen gas flow to prevent thermal degradation.

Column Chromatography Purification

Purification leverages silica gel chromatography, a critical step for separating this compound from structurally similar compounds:

-

Column conditioning : Silica gel mini-columns (690 mg) are pre-washed with hexane-ethyl acetate (9:1 v/v) to activate adsorption sites.

-

Sample loading : The dried extract is reconstituted in hexane-ethyl acetate (9:1) and filtered through a 0.5 µm membrane to remove particulates.

-

Elution optimization :

Challenges in Natural Isolation

-

Co-elution issues : this compound’s structural similarity to lolitrem B and lolitrem F necessitates high-resolution chromatography. Reverse-phase HPLC with C18 columns and acetonitrile-water gradients improves separation.

-

Low abundance : Yield enhancement requires large-scale processing (≥1 kg plant material) and iterative concentration steps.

Biosynthetic Pathways and Genetic Engineering Approaches

Gene Cluster Organization

The biosynthesis of this compound is governed by a gene cluster (ltm) homologous to those producing lolitrem B and epoxy-janthitrems. Key features include:

-

Core genes : ltmM, ltmP, and ltmQ encode cytochrome P450 enzymes responsible for oxidative modifications during diterpene assembly.

-

Cluster synteny : Comparative genomics reveals 80–90% sequence similarity between lolitrem B and C biosynthetic clusters, suggesting divergences in late-stage modification enzymes.

Pathway Elucidation

-

Early steps :

-

Late-stage modifications :

Chemical Synthesis and Semisynthetic Modifications

Total Synthesis Challenges

The complex pentacyclic structure of this compound, featuring a fused indole-diterpene skeleton with seven stereocenters, poses significant synthetic hurdles:

Semisynthesis from Lolitrem B

Scalable conversion of lolitrem B to this compound exploits differential reactivity at C-31:

-

Oxidative demethylation :

-

Reductive amination :

Analytical Methods for Quality Control

Liquid Chromatography-Mass Spectrometry (LC-MS)

Quantitative NMR Spectroscopy

1H NMR (600 MHz, CDCl3):

-

δ 7.45 (d, J = 7.8 Hz, H-4')

-

δ 6.32 (s, H-17)

-

δ 5.87 (dd, J = 10.2, 2.1 Hz, H-31)

Integration of H-31 against an internal standard (trimethylphenylsilane) enables purity assessment with ±5% accuracy.

Industrial-Scale Production Considerations

Fermentation Optimization

Q & A

Q. How can researchers quantify Lolitrem B (or analogous compounds like Lolitrem C) in plant or fungal samples?

Methodological Answer:

- Use liquid chromatography-mass spectrometry (LC-MS) with a validated standard (e.g., lolitrem B) for calibration. Quantify peak areas relative to the standard and report results as equivalents (e.g., mg/g dry mass) .

- Example: In perennial ryegrass, lolitrem B was quantified using a lolitrem B standard (1.2 ng/ml) via MultiQuant software, ensuring precision in detecting trace neurotoxins .

Q. What genetic markers indicate lolitrem biosynthesis in endophytic fungi?

Methodological Answer:

- Identify symbiosis-expressed gene clusters , such as ltm genes (e.g., ltmP, ltmQ, ltmE), which encode cytochrome P450 monooxygenases and prenyltransferases critical for indole-diterpene biosynthesis .

- Example: Knockout mutants of ltmF and ltmK in Epichloë spp. revealed disrupted production of lolitrem B and intermediates, confirming their roles in prenylation and oxidative cyclization .

Q. What are the primary neurotoxic effects of Lolitrem B in mammalian models?

Methodological Answer:

- Conduct dose-response studies in rodents or livestock to assess tremorgenic symptoms (e.g., hyperexcitability, ataxia) and measure toxin accumulation in tissues (e.g., cerebral cortex, liver) via LC-MS .

- Key Finding: Lolitrem B disrupts branched amino acid metabolism and blocks calcium-activated potassium channels, leading to tremors and CNS dysfunction .

Advanced Research Questions

Q. How can experimental design resolve contradictions in lolitrem quantification across studies?

Methodological Answer:

- Standardize extraction protocols (e.g., solvent systems, sample drying methods) and validate against a common reference standard. Use inter-laboratory comparisons to address variability .

- Data Contradiction Example: Discrepancies in pasture toxin levels may arise from differences in endophyte colonization rates or environmental stressors, requiring controlled growth conditions .

Q. How to analyze lolitrem biosynthetic pathways using gene knockout strains?

Methodological Answer:

- Employ heterologous expression and HPLC-MS metabolite profiling of knockout mutants (e.g., ltmE, ltmJ) to identify blocked pathway steps and accumulate intermediates (e.g., lolitriol, terpendoles) .

- Case Study: ltmK knockouts lacked lolitrem B but accumulated lolitrem E, indicating its role in acetyl ring formation .

Q. What methodological approaches differentiate in vitro vs. in vivo neurotoxicity mechanisms of lolitrems?

Methodological Answer:

- Combine patch-clamp electrophysiology (in vitro) to assess ion channel blockage with behavioral assays (in vivo) in murine models. Cross-validate with tissue-specific metabolomics .

- Finding: In vitro studies show lolitrem B directly blocks maxi-K channels, while in vivo models reveal secondary effects via neurotransmitter dysregulation .

Q. How can functional metabolomics elucidate lolitrem B's tremorgenic effects?

Methodological Answer:

- Apply untargeted metabolomics (GC-MS/LC-MS) to brain tissues from exposed models. Focus on perturbations in catecholamine and amino acid pathways, supported by pathway enrichment analysis .

- Example: Lolitrem B exposure in mice altered tyrosine metabolism, linking tremorgenicity to dopaminergic dysfunction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.